4-((1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide
Description
This compound is a quinazolinone-derived carboxamide featuring a 3-fluorobenzyl group at the quinazolinone N1 position and a phenethyl-substituted cyclohexanecarboxamide moiety. The quinazolinone core is a privileged scaffold in medicinal chemistry due to its bioisosteric resemblance to purines, enabling interactions with kinases, proteases, and other therapeutic targets . The 3-fluorobenzyl substituent enhances metabolic stability and modulates lipophilicity, while the phenethyl group on the cyclohexanecarboxamide may influence target binding affinity and pharmacokinetics.
Properties
CAS No. |
866346-07-8 |
|---|---|
Molecular Formula |
C31H32FN3O3 |
Molecular Weight |
513.613 |
IUPAC Name |
4-[[1-[(3-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C31H32FN3O3/c32-26-10-6-9-24(19-26)21-34-28-12-5-4-11-27(28)30(37)35(31(34)38)20-23-13-15-25(16-14-23)29(36)33-18-17-22-7-2-1-3-8-22/h1-12,19,23,25H,13-18,20-21H2,(H,33,36) |
InChI Key |
WMMBPISPWOEFLW-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)F)C(=O)NCCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound contains a fluorobenzyl group, which is often used in medicinal chemistry due to its ability to form stable bonds with various biological targets.
Mode of Action
The presence of the fluorobenzyl group suggests that it may interact with its targets through a nucleophilic substitution or free radical reaction. The exact nature of these interactions and the resulting changes in the target molecules would depend on the specific targets involved.
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Compounds containing afluorobenzyl group have been involved in various biochemical pathways, including those related to inflammation, cancer, and neurological disorders.
Biological Activity
Chemical Structure
The compound features a quinazolinone core, which is a well-known scaffold in medicinal chemistry due to its diverse biological activities. The presence of a fluorobenzyl group and a phenethyl substituent may enhance its interaction with biological targets.
IUPAC Name
The systematic name of the compound is 4-((1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The quinazolinone derivatives are known to inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and proliferation.
- Receptor Modulation: The compound may also act on specific receptors involved in pain and inflammation pathways, potentially providing analgesic effects.
Pharmacological Properties
Research indicates that compounds similar to this one exhibit a range of pharmacological properties:
- Anticancer Activity: Quinazolinone derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Antimicrobial Effects: Some studies suggest that modifications to the quinazolinone structure can enhance antibacterial and antifungal activities.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Mechanism | Reference |
|---|---|---|---|
| Compound A | Anticancer | Apoptosis induction | |
| Compound B | Antimicrobial | Cell wall synthesis inhibition | |
| Compound C | Anti-inflammatory | COX inhibition |
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of a related quinazolinone derivative demonstrated significant inhibition of tumor growth in xenograft models. The compound induced apoptosis in cancer cells via the mitochondrial pathway.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of a similar compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting potential for development as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key differences:
Key Observations:
Halogen Effects: The 3-fluorobenzyl group in the target compound may offer better metabolic stability compared to 2-chlorobenzyl () due to reduced steric hindrance and stronger C-F bonds .
N-Substituent Variations: The phenethyl group in the target compound likely improves membrane permeability compared to cyclopentyl () or isopropyl () groups, which may increase steric bulk .
Core Heterocycle Differences: Quinazolinone (target) vs. chromenone () or pyrazolopyrimidine () cores dictate distinct binding modes. Quinazolinones are kinase inhibitors, while chromenones often target estrogen receptors .
Synthetic Complexity :
- The target compound’s synthesis likely parallels methods in (e.g., Suzuki coupling for boronic acid intermediates) but requires precise fluorobenzyl incorporation .
Research Findings and Implications
- Structural Optimization : The 3-fluorobenzyl group in the target compound strikes a balance between electronic effects (fluorine’s electronegativity) and steric profile, unlike bulkier chlorinated analogs .
- Unanswered Questions: No activity data (e.g., IC50, Ki) are available in the evidence, highlighting the need for assays against targets like EGFR or PARP, where quinazolinones are prominent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
